Technical Guide: Florfenicol-d3 Amine
Technical Guide: Florfenicol-d3 Amine
This guide serves as an advanced technical resource for the application of Florfenicol-d3 Amine in bioanalytical chemistry and regulatory compliance.
Advanced Applications in Residue Analysis and Pharmacokinetics
Abstract
Florfenicol-d3 Amine (C₁₀H₁₁D₃FNO₃S) is the stable isotope-labeled analog of Florfenicol Amine, the primary metabolite and marker residue of the veterinary antibiotic Florfenicol.[1][2][3] This compound is the industry-standard Internal Standard (IS) for the quantification of total florfenicol residues in biological matrices via LC-MS/MS. This guide details its chemical properties, critical role in regulatory compliance (MRL determination), and validated experimental protocols for high-sensitivity mass spectrometry.
Chemical Identity & Structural Logic[4]
Florfenicol-d3 Amine is distinguished by the substitution of three hydrogen atoms with deuterium on the methylsulfonyl group. This isotopic labeling provides a mass shift of +3 Da, allowing mass spectrometers to differentiate it from the native analyte while retaining identical chromatographic behavior.
1.1 Physicochemical Profile
| Property | Specification |
| Chemical Name | (1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol |
| CAS Number | 3023974-39-9 (Labeled); 108656-33-3 (Unlabeled) |
| Molecular Formula | C₁₀H₁₁D₃FNO₃S |
| Molecular Weight | 250.30 g/mol |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Chemical Purity | ≥ 98% |
| Solubility | Soluble in Methanol, DMSO, Water (slightly) |
| pKa | ~9.0 (Amine group) |
1.2 Structural Significance
The deuterium labeling is strategically placed on the methylsulfonyl moiety (
The Regulatory Core: Why Florfenicol Amine?
In veterinary medicine, Florfenicol is rapidly metabolized.[4] Regulatory agencies (FDA, EMA, CODEX) define the Marker Residue not as the parent drug, but as the "sum of florfenicol and its metabolites measured as florfenicol amine."
Therefore, accurate quantification requires converting all florfenicol residues back to the amine form via hydrolysis, or measuring the free amine directly. Florfenicol-d3 Amine is essential here because it mimics the extraction recovery and ionization efficiency of the target analyte in complex matrices (liver, kidney, muscle).
Visualization: Metabolic Pathway & Marker Residue
The following diagram illustrates the metabolic breakdown of Florfenicol and the regulatory logic for using the Amine as the target.
Figure 1: Metabolic pathway of Florfenicol showing the convergence of metabolites into Florfenicol Amine, the designated marker residue for regulatory testing.[5][4][6][7][8]
Experimental Protocol: Total Residue Quantification
Objective: Quantify total florfenicol residues in bovine liver using LC-MS/MS with Florfenicol-d3 Amine as the Internal Standard.
3.1 Reagent Preparation
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Stock Solution (1.0 mg/mL): Dissolve 10 mg Florfenicol-d3 Amine in 10 mL Methanol. Store at -20°C.
-
Working IS Solution (100 ng/mL): Dilute Stock Solution with water/methanol (50:50).
3.2 Sample Preparation (Acid Hydrolysis Method)
This protocol ensures all bound metabolites are converted to the amine form.
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Homogenization: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.
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IS Addition: Add 100 µL of Florfenicol-d3 Amine Working Solution (Internal Standard). Vortex for 30 sec.
-
Scientific Rationale: Adding IS before hydrolysis corrects for losses during the harsh heating step.
-
-
Hydrolysis: Add 5 mL of 6M Hydrochloric Acid (HCl). Incubate at 90°C - 100°C for 2 hours .
-
Critical Step: This converts parent Florfenicol and conjugates into Florfenicol Amine.[5]
-
-
pH Adjustment: Cool to room temp. Adjust pH to >12 using 5M NaOH.
-
Rationale: The amine must be in its non-ionized (free base) form for organic extraction.
-
-
Extraction: Add 10 mL Ethyl Acetate. Shake vigorously for 10 min. Centrifuge at 4000 rpm.
-
Evaporation: Transfer supernatant to a new tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 1 mL Mobile Phase (95:5 Water/Acetonitrile + 0.1% Formic Acid). Filter (0.22 µm).[8]
3.3 LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) → 90% B (1-4 min) → 5% B (4.1-6 min).
-
Flow Rate: 0.3 mL/min.[8]
-
Ionization: ESI Positive Mode (+).
3.4 MRM Transitions (Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Florfenicol Amine | 248.1 | 130.1 | 30 | 22 | Quantifier |
| 248.1 | 115.1 | 30 | 28 | Qualifier | |
| Florfenicol-d3 Amine | 251.1 | 133.1 | 30 | 22 | Internal Standard |
Analytical Workflow Visualization
The following diagram details the logical flow of the analytical method, highlighting the critical insertion point of the Florfenicol-d3 Amine.
Figure 2: Step-by-step analytical workflow demonstrating the integration of Florfenicol-d3 Amine to ensure data integrity.
Validation & Regulatory Limits
When validating this method, the following criteria must be met to satisfy EMA (Directive 2002/657/EC) and FDA guidelines.
5.1 Maximum Residue Limits (MRLs)
Note: MRLs are typically expressed as the sum of florfenicol and its metabolites measured as florfenicol amine.[4][7]
| Species | Tissue | EU MRL (µg/kg) | USA MRL (ppm) |
| Bovine | Muscle | 200 | 0.3 |
| Liver | 3000 | 3.7 | |
| Kidney | 300 | 2.5 | |
| Swine | Muscle | 300 | 0.2 |
| Liver | 2000 | 2.5 |
5.2 Performance Criteria
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Linearity:
over range 10–5000 µg/kg. -
Recovery: 80–110% (Corrected by Florfenicol-d3 Amine).
-
Precision (CV): < 15% (Intra-day and Inter-day).
-
Matrix Effect: The IS response in matrix should be within ±20% of the response in solvent, or effectively compensated by the ratio calculation.
References
-
European Medicines Agency (EMA). (2002). Florfenicol: Summary Report (1) - Committee for Veterinary Medicinal Products.[5] Retrieved from
-
Bardhi, A., et al. (2023).[6] Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method.[9][10][11][12] Veterinary Medicine International. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2018). CFR - Code of Federal Regulations Title 21, Part 556 - Tolerances for Residues of New Animal Drugs in Food. Retrieved from
-
Meuleman-Bot, C., et al. (2010). Development and Validation of an LC-MS/MS Method for the Determination of Total Florfenicol Residues as Florfenicol Amine in Kidney. Wageningen University & Research. Retrieved from
-
Santa Cruz Biotechnology. Florfenicol Amine-d3 Product Specifications and Structure. Retrieved from [13]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Florfenicol: Improve your screening for antibiotics in food [food.r-biopharm.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ijah.in [ijah.in]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Florfenicol Amine-d3 | CAS 108656-33-3 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
